molecular formula C12H10ClN3S B1682319 Thionine CAS No. 581-64-6

Thionine

Cat. No. B1682319
CAS RN: 581-64-6
M. Wt: 263.75 g/mol
InChI Key: ANRHNWWPFJCPAZ-UHFFFAOYSA-M
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Description

Thionine, also known as Lauth’s violet, is the salt of a heterocyclic compound . It was first synthesized by Charles Lauth . A variety of salts are known including the chloride and acetate, called respectively thionine chloride and thionine acetate . The dye is structurally related to methylene blue, which also features a phenothiazine core .


Synthesis Analysis

Electropolymerization of thionine was performed to create a stable film on the surface of carbon nanotube paste electrode . Poly(thionine) (PTH) was formed on the CuO/PGE surface by electropolymerisation in ethaline deep eutectic solvent (DES) containing acetic acid dopant .


Molecular Structure Analysis

The three-dimensional structure of thionins shows a compact molecule consisting of two alpha helices and two beta sheets .


Chemical Reactions Analysis

Thionine can also be used in place of Schiff reagent in quantitative Feulgen staining of DNA . It can also be used to mediate electron transfer in microbial fuel cells . Thionine is a pH-dependent redox indicator with E0 = 0.06 at pH 7.0 .


Physical And Chemical Properties Analysis

Thionine has a molar mass of 228.29 g·mol−1 . It is a strongly staining metachromatic dye, which is widely used for biological staining .

Scientific Research Applications

Non-covalent Functionalization of Carbon Nanotubes

Thionine is useful for non-covalent functionalization of carbon nanotubes, enhancing their solubility and introducing NH2 groups on their surface. This functionalization enables further modifications and applications in surface chemistry, including attaching other species like cytochrome C and TiO2 nanoparticles (Li et al., 2004).

Photogalvanic and Dye-Sensitized Solar Cells

Thionine is employed in photogalvanic and dye-sensitized solar cells for converting light into chemical energy. Its photophysical properties, affected by aggregation and polymerization, are crucial in these applications. The paper also discusses the kinetics of thionine's electrochemical transfer and photochemical reactions (Iglesias et al., 2005).

Enhancing Fluorescence in Silica Matrix

Thionine, an organic fluorescence dye, shows significantly increased fluorescence intensity when encaged in a silica solid matrix. This enhancement, along with a shift in emission wavelength, makes it suitable for solid-state optical sensor applications (Ding et al., 2004).

Ethanol Biosensing

Thionine is used in the development of ethanol biosensors. A one-step electrochemical polymerization of thionine-carbon nanofiber nanocomposite with alcohol oxidase forms a biocomposite film for ethanol monitoring. This method offers rapid response, expanded linear response range, and improved analytical capabilities (Wu et al., 2007).

Bioinspired Oxidation of Thionine Dyes

In a study on bioinspired and enzymatic oxidation of thionine dyes, thionines were oxidized using iron-porphyrin immobilized on functionalized fumed silica. This method provided insights into catalytic dye oxidation and its mechanisms, emulating ligninolytic peroxidases' active site (Cocco et al., 2017).

Electrochemical Sensing Platform for MicroRNA Detection

Thionine-functionalized MoS2 nanosheets have been utilized in a label-free electrochemical sensing platform for detecting microRNA-21. Thionine acts as both a reducing agent and a signaling molecule, providing a sensitive detection method for biological samples (Zhu et al., 2017).

Interaction with DNA

Thionine's interaction with DNA has been studied using electrochemistry and spectroelectrochemistry. It was found that thionine can insert into the DNA bi-helix structure, affecting DNA's electrochemical properties (Bao-xian, 2003).

Detection of Aromatic Hydrocarbons

Thionine is used in detecting polycyclic aromatic hydrocarbons (PAHs). A thionine-functionalized graphene electrochemical sensor exhibited high sensitivity and specificity for detecting tricyclic aromatic hydrocarbons, demonstrating its potential in environmental monitoring (Liu et al., 2014).

One-Electron Reduction Studies

Research on the one-electron reduction of thionine through pulse radiolysis has provided insights into its electron transfer properties and potential applications in redox chemistry (Guha et al., 1987).

Raman Spectroelectrochemical Studies

In-situ Raman spectroelectrochemical studies on thionine covalently bound to gold surfaces have revealed its stability and electrochemical response, offering potential applications in surface chemistry and sensor development (Blacha-Grzechnik et al., 2017).

Safety And Hazards

Thionine is used as a laboratory chemical and its use is advised against in food, drug, pesticide or biocidal product use . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Thionine is increasingly used as a signal reporter in electrochemical DNA/aptamer sensors . The engineered electrocatalytic reaction of thionine-mediated electrochemical reduction of EDTA-Fe (III) will provide a simple signal amplification means for the development of highly sensitive electrochemical biosensors .

properties

IUPAC Name

(7-aminophenothiazin-3-ylidene)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBBTJXIKFICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883445
Record name Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1)
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Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thionine

CAS RN

581-64-6
Record name Thionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thionin
Source DTP/NCI
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Record name Thionin
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Record name Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1)
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Record name Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1)
Source EPA DSSTox
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Record name 3,7-diaminophenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
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Record name THIONINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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